Acetylsalicylic Acid-d4

描述

Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition.

One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.

作用机制

Mode of Action

Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .

Biochemical Pathways

The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .

Pharmacokinetics

Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .

Result of Action

The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .

生物活性

Acetylsalicylic acid-d4 (ASA-d4) is a deuterated form of acetylsalicylic acid (ASA), commonly known as aspirin. This isotopic variant is utilized in various pharmacokinetic and metabolic studies due to its unique properties, which allow for precise tracking in biological systems. This article explores the biological activity of ASA-d4, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Overview of this compound

Acetylsalicylic acid is widely recognized for its anti-inflammatory, antipyretic, and analgesic effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes. ASA-d4 serves as an internal standard in analytical methods, enhancing the accuracy of pharmacokinetic studies by compensating for matrix effects and variability in sample preparation.

Absorption and Distribution

ASA-d4 is rapidly absorbed from the gastrointestinal tract. Studies indicate that its pharmacokinetic profile closely mirrors that of non-deuterated ASA but allows for more precise quantification in biological matrices due to the distinct mass characteristics conferred by deuteration. The maximum plasma concentration (Cmax) for ASA-d4 has been reported to occur within 0.5 to 1 hour post-administration, with significant inter-individual variability observed in absorption rates .

Metabolic Pathways

Upon administration, ASA undergoes hydrolysis to form salicylic acid (SA), which is further metabolized into various conjugates. The metabolic fate of ASA-d4 has been investigated using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating that it follows similar degradation pathways as ASA. Key metabolites identified include salicylic acid-d4 and other deuterated derivatives, which are crucial for understanding the drug's pharmacodynamics .

Anti-Inflammatory Activity

The anti-inflammatory effects of ASA-d4 have been substantiated through various studies. Notably, it has been shown to modulate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a critical role in cellular energy homeostasis and inflammation . Additionally, ASA-d4 exhibits non-COX-mediated effects that contribute to its overall anti-inflammatory profile.

Cardiovascular Protection

ASA-d4 retains the cardioprotective properties of ASA, primarily through its antiplatelet effects. It irreversibly acetylates platelet COX-1, leading to decreased thromboxane A2 production and reduced platelet aggregation. This mechanism is pivotal in preventing cardiovascular events such as myocardial infarction and stroke . A comparative bioavailability study highlighted that different formulations of ASA, including those containing ASA-d4, exhibit varying degrees of absorption efficiency, impacting their therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the implications of ASA-d4 in clinical settings:

- Metabolomic Studies : A study involving healthy participants demonstrated that low-dose ASA administration altered metabolic profiles significantly, affecting pathways linked to fatty acid oxidation and amino acid metabolism. This finding suggests a broader metabolic impact beyond traditional anti-inflammatory effects .

- Aspirin Intolerance : Research into aspirin-exacerbated respiratory disease (AERD) has revealed that ASA may induce cysLT production in mast cells under certain inflammatory conditions. This highlights the dual role of ASA-d4 in both therapeutic and adverse responses depending on individual patient profiles .

- Comparative Pharmacokinetics : A detailed pharmacokinetic analysis showed that while enteric-coated formulations exhibit delayed absorption compared to plain formulations, both forms maintain effective plasma levels of ASA and SA over time. This variability underscores the importance of formulation choice in clinical practice .

Data Tables

| Parameter | Value |

|---|---|

| Cmax (ASA-d4) | 5433 ng/mL |

| Tmax | 0.5 - 1.0 hours |

| AUC (Plain ASA) | 823.1 ng*h/mL |

| AUC (EC-ASA) | 725.5 ng*h/mL |

| Esterase Activity (Plasma) | Vmax: 6.5 ± 1.9 nmol/mL/min |

科学研究应用

Pharmacokinetics and Metabolism Studies

Acetylsalicylic Acid-d4 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ASA in the human body. Its deuterated form allows for precise quantification in complex biological matrices using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC–MS/MS).

Key Findings from Research:

- A study validated a high-throughput LC–MS/MS method for measuring ASA and its metabolite salicylic acid (SA) using this compound as an internal standard. This method demonstrated excellent sensitivity and reproducibility, crucial for studying ASA metabolism in patients who may not respond adequately to standard doses .

- The pharmacokinetics of different ASA formulations were assessed, revealing significant inter-individual variability in absorption rates, particularly between enteric-coated and plain ASA formulations. The use of this compound facilitated the differentiation between ASA and SA peaks during analysis .

Clinical Applications in Cardiovascular Disease

This compound plays a critical role in clinical research focused on cardiovascular diseases. ASA is widely recognized for its antiplatelet effects, which are essential for preventing thrombotic events such as myocardial infarction and stroke.

Clinical Insights:

- Research indicates that low-dose ASA significantly reduces the risk of cardiovascular events. This compound is employed to study its efficacy and safety profile in diverse populations, including those with varying responses to treatment .

- The compound's role in understanding the pharmacodynamics of ASA has led to improved therapeutic strategies for patients at risk of cardiovascular diseases .

Drug Development and Reformulation Studies

The exploration of modified acetylsalicylic acid molecules, including this compound, is vital for developing new therapeutic options that enhance efficacy while minimizing side effects.

Research Implications:

- Studies are investigating the repositioning of ASA for new therapeutic uses beyond cardiovascular applications, such as potential anticancer properties. The insights gained from using this compound can inform these investigations by providing detailed metabolic profiles .

- The development of new formulations or derivatives aims to improve patient adherence and outcomes while reducing gastrointestinal side effects associated with traditional ASA .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference compound for method validation and quality control.

Methodological Advances:

- The use of deuterated compounds like this compound enhances the accuracy of quantitative analyses by compensating for matrix effects during sample preparation and analysis .

- Researchers have developed rapid methods for identifying various contaminants in food and beverages using this compound as an internal standard, showcasing its versatility beyond pharmacological applications .

属性

IUPAC Name |

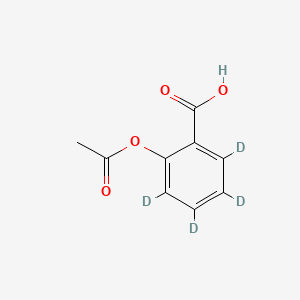

2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675533 | |

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97781-16-3 | |

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。